molecular formula C18H14O3S B8383645 4-Hydroxy-6-phenyl-3-(phenylsulfanylmethyl)pyran-2-one

4-Hydroxy-6-phenyl-3-(phenylsulfanylmethyl)pyran-2-one

Cat. No. B8383645
M. Wt: 310.4 g/mol
InChI Key: OJBKXSNCDMDSJX-UHFFFAOYSA-N
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Patent
US06005103

Procedure details

The title compound was prepared by Method C using 4-hydroxy-6-phenyl-2H-pyran-2-one (1.00 g, 5.31 mmol), ethanol (10 mL), paraformaldehyde (0.175 g, 5.80 mmol), thiophenol (1.40 mL, 13.8 mmol), piperdine (0.5 mL), acetic acid (0.5 mL). m.p. dec. 211° C.; 1H NMR (400 MHz, DMSO-d6) δ3.98 (s, 2 H), 6.73 (s, 1 H), 7.17 (m, 1 H), 7.30 (m, 2 H), 7.37 (m, 2 H), 7.54 (m, 3 H), 7.77 (m, 2 H), 12.05 (bs, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][C:4](=[O:14])[CH:3]=1.C=O.[C:17]1([SH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.N1CCCC[CH2:25]1>C(O)(=O)C.C(O)C>[OH:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:5][C:4](=[O:14])[C:3]=1[CH2:25][S:23][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.175 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
211° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C1=CC=CC=C1)=O)CSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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